An In-depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 874219-43-9)
An In-depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 874219-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a specialized building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a piperidine-1-carbonyl group, makes it a valuable reagent for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its primary application in Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information.
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Synthesis
Phenylboronic acids are indispensable tools in contemporary organic chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[1] The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The fluorine atom in 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, positioned meta to the boronic acid, exerts a significant electronic effect, influencing the reactivity of the boronic acid and the properties of the resulting coupled products. Furthermore, the piperidine moiety is a common scaffold in a multitude of approved drugs and clinical candidates, often contributing to desired pharmacokinetic profiles.[3] The combination of these three functionalities in a single molecule makes this reagent a highly valuable asset for the construction of novel chemical entities with potential therapeutic applications.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is presented in the table below. While comprehensive, publicly available spectroscopic data is limited, this section outlines the expected analytical characterization.
| Property | Value | Reference |
| CAS Number | 874219-43-9 | [4] |
| Molecular Formula | C₁₂H₁₅BFNO₃ | [5] |
| Molecular Weight | 251.06 g/mol | [5] |
| Appearance | White to off-white solid (expected) | N/A |
| Purity | Typically >95% | N/A |
| Storage | Store at room temperature in a dry, well-ventilated place. | [5] |
Expected Spectroscopic Data:
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¹H NMR: Resonances corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and other substituents), the piperidine ring protons, and the acidic protons of the boronic acid group.
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¹³C NMR: Signals for the carbon atoms of the phenyl and piperidine rings, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
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¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Proposed Synthesis Pathway
Proposed Retrosynthetic Analysis:
Caption: Proposed retrosynthetic analysis.
Step-by-Step Proposed Synthesis Protocol:
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Amide Formation: 3-Bromo-5-fluorobenzoic acid is reacted with piperidine in the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like dichloromethane or DMF to yield 1-(3-bromo-5-fluorobenzoyl)piperidine.
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Lithium-Halogen Exchange and Borylation: The aryl bromide from the previous step is subjected to a lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base such as n-butyllithium in an anhydrous ethereal solvent like THF. The resulting aryllithium species is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate.
-
Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to afford the final product, 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid. The product can then be purified by recrystallization or column chromatography.
Caption: Proposed synthetic workflow diagram.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most valuable application of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
-
Aryl or heteroaryl halide (or triflate)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
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In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Safety, Handling, and Stability
As with all laboratory chemicals, 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid should be handled with appropriate care in a well-ventilated fume hood.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Stability:
Boronic acids are generally stable compounds but can be susceptible to degradation under certain conditions. It is advisable to store 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid in a tightly sealed container in a cool, dry place to prevent decomposition.
Conclusion and Future Outlook
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules in drug discovery programs. Its unique combination of a reactive boronic acid handle, a modulating fluorine atom, and a pharmaceutically relevant piperidine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. Further exploration of its reactivity in various cross-coupling reactions and its incorporation into diverse molecular architectures will undoubtedly continue to be an active area of research.
References
- Alchem Pharmtech. CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
- Arctom. CAS NO. 874219-43-9 | 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid.
- BLDpharm. 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
- CookeChem. (2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronicacid , 98% , 874289-43-7.
- Doron Scientific. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
- Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Nunes, J. P. F., et al. (2018).
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- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- TCI AMERICA. 3-Fluoro-5-hydroxyphenylboronic Acid.
- Sigma-Aldrich. 3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid.
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